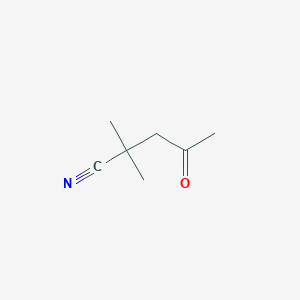

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

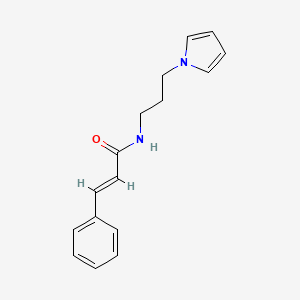

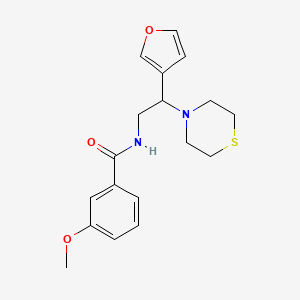

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, also known as MAPB, is a psychoactive substance that belongs to the family of benzofuran derivatives. It is a designer drug and has been found to have similar effects to MDMA (ecstasy). MAPB is a relatively new compound in the market, and its synthesis method and mechanism of action are still being studied.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The pyrrolidine ring, a key component of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated nature of this ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Asymmetric Organocatalysis

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate can be utilized in the synthesis of pyrrolidine-based organocatalysts. These catalysts are crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure substances. This has significant implications for the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Antiviral Agents

Compounds with the pyrrolidine structure have been reported to exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown inhibitory activity against influenza A and other viruses, highlighting the potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate in the development of new antiviral drugs .

Antimicrobial Activity

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives have been explored for their antimicrobial properties. These compounds have shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and various Gram-negative bacteria, suggesting their use in combating resistant microbial strains .

Antioxidant Properties

The pyrrolidine ring is known to contribute to the antioxidant properties of certain compounds. This characteristic is beneficial in medical applications where oxidative stress is a contributing factor to disease. The antioxidant potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives could be harnessed in therapeutic interventions .

Epilepsy Treatment

Pyrrolidine derivatives, such as pyrrolidine-2,5-dione, have been identified as valuable scaffolds in the treatment of epilepsy. The synthesis of these compounds involves cyclocondensations that could potentially be derived from Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, providing a pathway for developing new antiepileptic drugs .

Wirkmechanismus

Target of Action

The primary target of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management .

Mode of Action

It’s likely that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it may influence pathways related to glucose metabolism

Pharmacokinetics

These properties significantly impact the bioavailability of a drug, determining its concentration in the body and thus its therapeutic effectiveness .

Result of Action

Given its target, it may influence glucose metabolism at the cellular level .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s effectiveness .

Eigenschaften

IUPAC Name |

methyl 5-amino-2-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTCEURBFGANJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)

![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)